![molecular formula C15H10BrNO3S B2617203 5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde CAS No. 1042877-25-7](/img/structure/B2617203.png)

5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

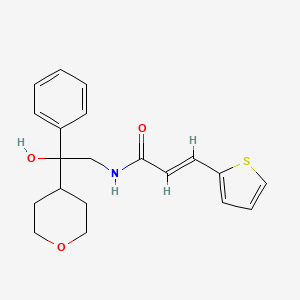

The compound is a complex organic molecule that contains several functional groups, including a bromine atom, a furan ring, a thiazole ring, and an aldehyde group . It’s likely to be used in the field of organic chemistry for various purposes, such as synthesis of other complex molecules or as a building block in pharmaceutical research .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, bromination, methoxylation, and formation of the thiazole ring could be key steps in its synthesis .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of the bromine atom could make the molecule quite dense and polar .Chemical Reactions Analysis

The compound could undergo various chemical reactions due to the presence of several reactive groups. For instance, the aldehyde group could undergo nucleophilic addition reactions, and the bromine atom could take part in substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, it’s likely to have a relatively high molecular weight due to the presence of the bromine atom. Its solubility could depend on the polarity of the solvent .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Research on furan-cyclized diarylheptanoids and thiazolidinones demonstrates the synthesis of natural products and their derivatives starting from furan compounds. These studies show the potential for bioactive compound development, with applications in drug discovery and development (Secinti & SeÇen, 2015; В. М. Цялковский et al., 2005).

Catalysis and Chemical Reactions

- Studies on benzothiadiazole and its derivatives, including thiazolium-ion based organic ionic liquids, illustrate their role in promoting specific chemical reactions, such as the benzoin condensation. This highlights the compound's potential application in catalysis and synthetic chemistry (James H. Davis & K. J. Forrester, 1999; Chunxiang Dall’Agnese et al., 2017).

Photodynamic Therapy and Optoelectronics

- The synthesis of zinc phthalocyanine derivatives containing Schiff base groups, derived from similar chemical structures, shows significant potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield. This application extends to optoelectronic devices, where such compounds could be used for their photophysical properties (M. Pişkin et al., 2020).

Analytical Chemistry and Food Analysis

- Furan derivatives are also utilized in analytical methods for determining compounds in honey, illustrating their role in developing analytical techniques and ensuring food quality and safety (M. J. Nozal et al., 2001).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO3S/c16-11-3-4-13(10(6-11)7-18)20-8-12-9-21-15(17-12)14-2-1-5-19-14/h1-7,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTHGZHDBKTHKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=CS2)COC3=C(C=C(C=C3)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2617129.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2617133.png)

![2-(Benzimidazol-1-yl)-1-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]ethanone](/img/structure/B2617134.png)

![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2617135.png)

![(3Z)-5,6-dimethoxy-3-[(3,4,5-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2617139.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2617140.png)

![2-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2617142.png)